ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate
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Overview
Description
Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate is a synthetic organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound features a carbamate functional group, which is a derivative of carbamic acid, and is characterized by the presence of a methoxyphenyl group, an isopropyl group, and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate typically involves the reaction of 4-methoxybenzaldehyde with 3,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with ethylamine and sodium borohydride to form the desired carbamate compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl N-[1-(4-hydroxyphenyl)-3-oxo-2-(propan-2-yl)propyl]carbamate: Similar structure but with a hydroxy group instead of a methoxy group.
Ethyl N-[1-(4-methoxyphenyl)-3-oxo-2-(methyl)propyl]carbamate: Similar structure but with a methyl group instead of an isopropyl group.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Properties
Molecular Formula |
C16H23NO4 |
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Molecular Weight |
293.36 g/mol |
IUPAC Name |
ethyl N-[2-formyl-1-(4-methoxyphenyl)-3-methylbutyl]carbamate |
InChI |
InChI=1S/C16H23NO4/c1-5-21-16(19)17-15(14(10-18)11(2)3)12-6-8-13(20-4)9-7-12/h6-11,14-15H,5H2,1-4H3,(H,17,19) |
InChI Key |
VEKULCRPYMVBTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C1=CC=C(C=C1)OC)C(C=O)C(C)C |
Origin of Product |
United States |
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